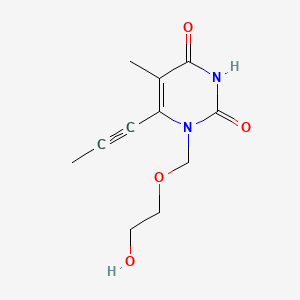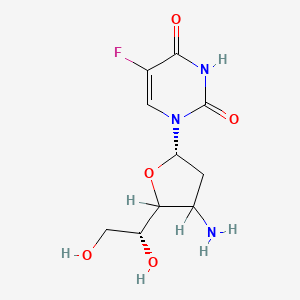![molecular formula C23H16N4 B12812751 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline CAS No. 18202-89-6](/img/structure/B12812751.png)
7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with additional methyl and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with benzil in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as cerium (IV) oxide nanoparticles have been employed to improve reaction efficiency .
化学反応の分析
Types of Reactions: 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of halogenated quinoxaline derivatives.
科学的研究の応用
7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and materials for optoelectronic devices.
作用機序
The mechanism of action of 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
類似化合物との比較
Quinoxaline: The parent compound with a simpler structure.
Indolo[2,3-b]quinoxaline: Contains an indole ring fused to the quinoxaline core.
Pyrrolo[3,2-b]quinoxaline: Features a pyrrole ring fused to the quinoxaline core.
Uniqueness: 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
18202-89-6 |
|---|---|
分子式 |
C23H16N4 |
分子量 |
348.4 g/mol |
IUPAC名 |
7-methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline |
InChI |
InChI=1S/C23H16N4/c1-15-12-13-18-19(14-15)25-23-22(24-18)26-20(16-8-4-2-5-9-16)21(27-23)17-10-6-3-7-11-17/h2-14H,1H3 |
InChIキー |
RRQOCQFDTHDVFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















